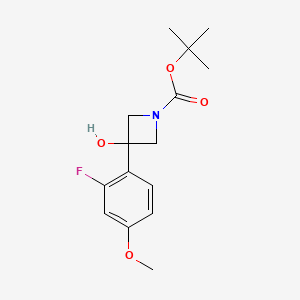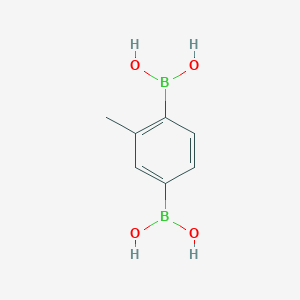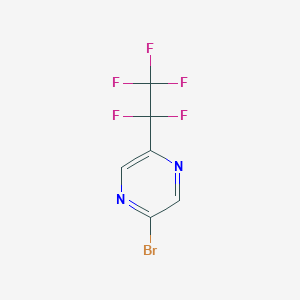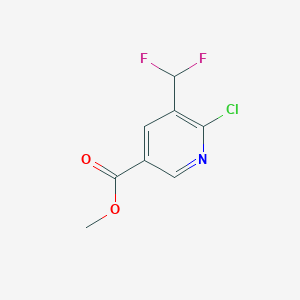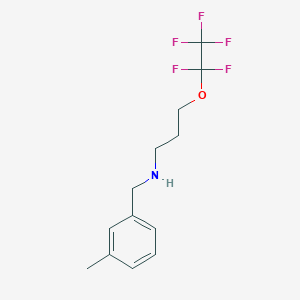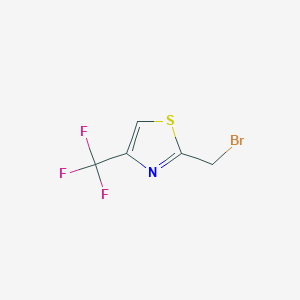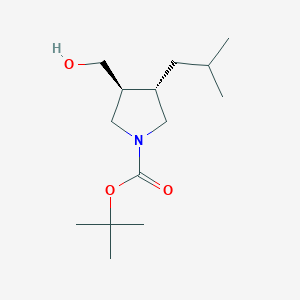
tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-(Hidroximetil)-4-isobutilpirrolidina-1-carboxilato de terc-butilo es un compuesto químico que pertenece a la clase de pirrolidinas. Este compuesto se caracteriza por la presencia de un grupo terc-butilo, un grupo hidroximetilo y un grupo isobutilo unido a un anillo de pirrolidina. Se utiliza a menudo en síntesis orgánica y tiene diversas aplicaciones en investigación científica.
Métodos De Preparación
La síntesis de (3S,4S)-3-(hidroximetil)-4-isobutilpirrolidina-1-carboxilato de terc-butilo normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como derivados de pirrolidina y ésteres de terc-butilo.
Condiciones de reacción: Las condiciones de reacción suelen incluir el uso de disolventes como diclorometano o tetrahidrofurano, y catalizadores como complejos de paladio o cobre.
Rutas sintéticas: Una ruta sintética común implica la protección del grupo hidroxilo, seguida de la introducción del grupo terc-butilo mediante esterificación. El grupo isobutilo se introduce entonces mediante reacciones de alquilación.
Producción industrial: Los métodos de producción industrial pueden implicar reacciones por lotes a gran escala con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
(3S,4S)-3-(Hidroximetil)-4-isobutilpirrolidina-1-carboxilato de terc-butilo se somete a diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroximetilo puede oxidarse para formar un ácido carboxílico o un aldehído, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: El compuesto puede someterse a reacciones de reducción para convertir el grupo carboxilato en un alcohol o un alcano.
Sustitución: El grupo terc-butilo puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes: Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el hidruro de sodio.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, aldehídos, alcoholes y pirrolidinas sustituidas.
Aplicaciones Científicas De Investigación
(3S,4S)-3-(Hidroximetil)-4-isobutilpirrolidina-1-carboxilato de terc-butilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y como grupo protector en síntesis orgánica.
Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y como sustrato en ensayos bioquímicos.
Industria: El compuesto se utiliza en la producción de productos químicos especiales y como bloque de construcción para la síntesis de materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de (3S,4S)-3-(hidroximetil)-4-isobutilpirrolidina-1-carboxilato de terc-butilo implica su interacción con dianas moleculares y vías específicas:
Dianas moleculares: El compuesto puede interactuar con enzimas, receptores y otras proteínas, provocando cambios en su actividad o función.
Vías implicadas: Las vías implicadas pueden incluir vías de transducción de señales, vías metabólicas y vías reguladoras que controlan los procesos celulares.
Comparación Con Compuestos Similares
(3S,4S)-3-(Hidroximetil)-4-isobutilpirrolidina-1-carboxilato de terc-butilo puede compararse con otros compuestos similares, tales como:
(3S,4S)-3-(Hidroximetil)-4-metilpirrolidina-1-carboxilato de terc-butilo: Este compuesto tiene un grupo metilo en lugar de un grupo isobutilo, lo que lleva a diferentes propiedades químicas y reactividad.
(3S,4S)-3-(Hidroximetil)-4-etilpirrolidina-1-carboxilato de terc-butilo: Este compuesto tiene un grupo etilo en lugar de un grupo isobutilo, lo que afecta a sus propiedades estéricas y electrónicas.
(3S,4S)-3-(Hidroximetil)-4-propilpirrolidina-1-carboxilato de terc-butilo: Este compuesto tiene un grupo propilo en lugar de un grupo isobutilo, lo que da lugar a diferentes características físicas y químicas.
Propiedades
Fórmula molecular |
C14H27NO3 |
|---|---|
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(2-methylpropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27NO3/c1-10(2)6-11-7-15(8-12(11)9-16)13(17)18-14(3,4)5/h10-12,16H,6-9H2,1-5H3/t11-,12+/m1/s1 |
Clave InChI |
RPSYBBIRMPMWAM-NEPJUHHUSA-N |
SMILES isomérico |
CC(C)C[C@@H]1CN(C[C@H]1CO)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC1CN(CC1CO)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


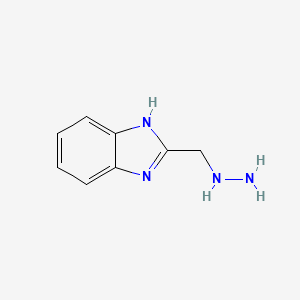
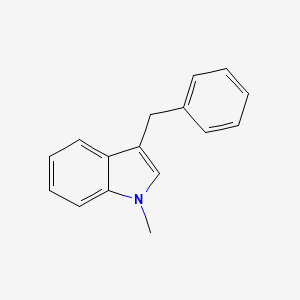
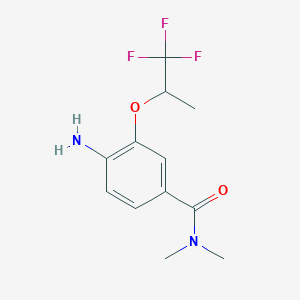
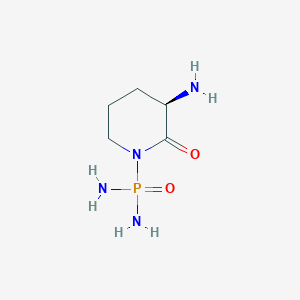
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)
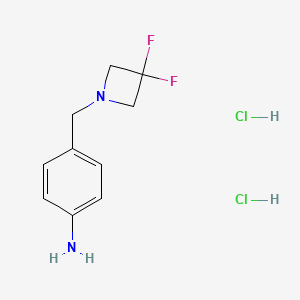
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
